

2,6-Dichloro-7-methylpurine chemical properties

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Compound of Interest

Compound Name: **2,6-Dichloro-7-methylpurine**

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An In-depth Technical Guide to **2,6-Dichloro-7-methylpurine**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with purine analogs. We will delve into the core chemical properties, synthesis, and reactivity of **2,6-dichloro-7-methylpurine**, a key heterocyclic building block. The insights provided herein are grounded in established chemical principles and aim to facilitate its effective use in the laboratory and in the design of novel therapeutic agents.

Introduction: The Strategic Value of 2,6-Dichloro-7-methylpurine

2,6-Dichloro-7-methylpurine (CAS No. 2273-93-0) is a synthetically versatile intermediate belonging to the purine class of heterocyclic compounds. Its structure is analogous to the core of natural purine nucleosides, making it a privileged scaffold in medicinal chemistry. The strategic placement of two chlorine atoms on the purine ring provides reactive handles for sequential and selective nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The primary value of this molecule lies in its role as a precursor to a wide array of biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents.^{[1][2][3]} This

guide will provide the foundational knowledge required to leverage the unique chemical characteristics of **2,6-dichloro-7-methylpurine** in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective handling, reaction setup, and purification. The key properties of **2,6-dichloro-7-methylpurine** are summarized below.

Core Properties

Quantitative data for **2,6-dichloro-7-methylpurine** has been aggregated from various chemical suppliers and databases to provide a reliable reference.

Property	Value	Source(s)
CAS Number	2273-93-0	[4][5][6]
Molecular Formula	C ₆ H ₄ Cl ₂ N ₄	[4][5][7]
Molecular Weight	203.03 g/mol	[5][7]
Appearance	Off-white crystalline powder	[4][8]
Melting Point	195.5-196 °C	[4][8]
Boiling Point	307.2°C at 760 mmHg	[4][8]
Density	1.8 ± 0.1 g/cm ³	[4][8]
Water Solubility	0.07 M	[4][8]
LogP (XLogP3)	1.67 - 2.0	[4][5]
Topological Polar Surface Area (TPSA)	43.6 Å ²	[5][7]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **2,6-dichloro-7-methylpurine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the position of the methyl group. For the N7-methyl isomer, a characteristic singlet for the methyl protons (CH_3) would be expected, alongside a singlet for the C8 proton. It is crucial to distinguish this from the N9-methyl isomer, which would show different chemical shifts for these protons.[9]
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorbances would correspond to C-H, C=N, and C=C stretching vibrations within the heterocyclic ring structure.[7]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition ($\text{C}_6\text{H}_4\text{Cl}_2\text{N}_4$). The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl).

Synthesis and Purification Protocol

The most common synthesis of **2,6-dichloro-7-methylpurine** involves the direct methylation of 2,6-dichloropurine. This reaction typically yields a mixture of the N7 and N9-methylated isomers, which must then be separated.[6]

Experimental Protocol: Methylation of 2,6-Dichloropurine

This protocol is adapted from established procedures and provides a reliable method for synthesizing the target compound.[6]

Materials:

- 2,6-Dichloropurine (1.0 eq.)
- Iodomethane (1.1 eq.)
- Potassium Carbonate (K_2CO_3), anhydrous (1.2 eq.)
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (CH_2Cl_2)
- Methanol (CH_3OH)

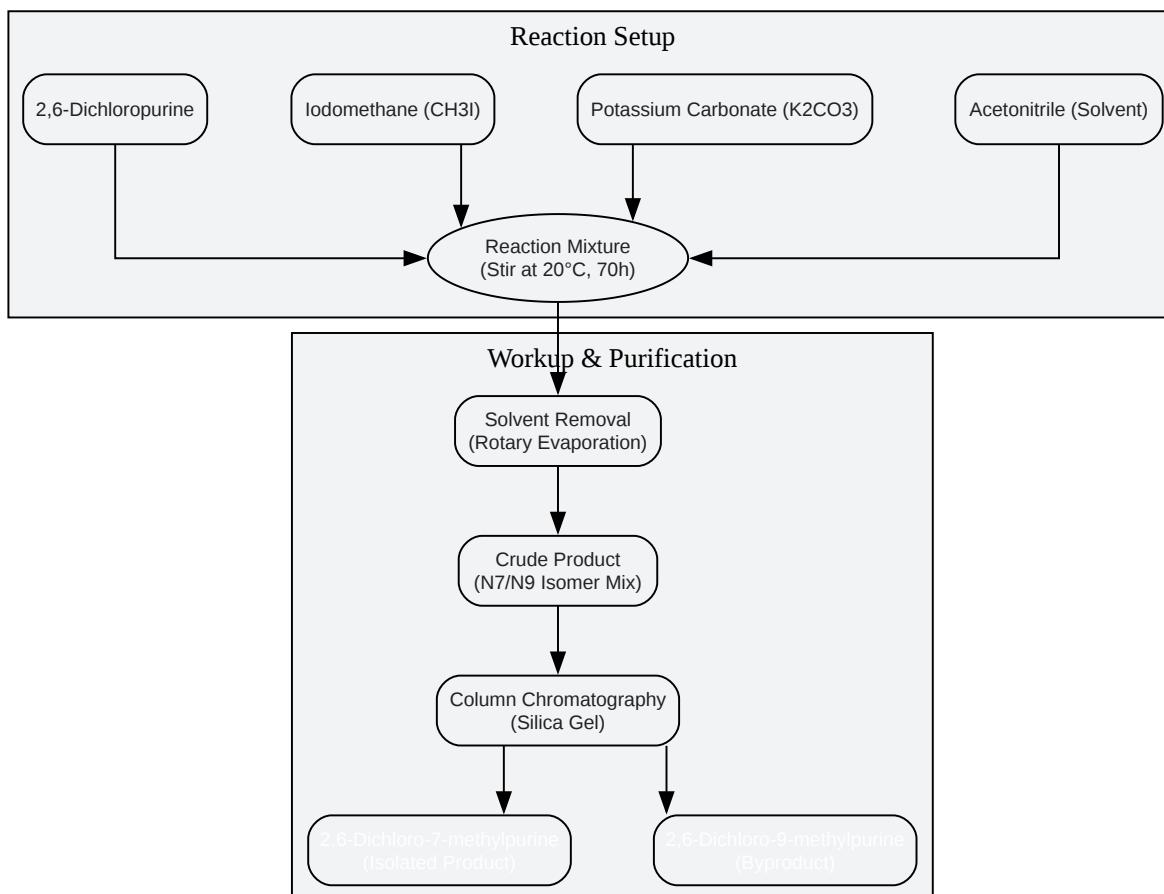
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, add 2,6-dichloropurine (1.0 eq.) and anhydrous acetonitrile.
- Add anhydrous potassium carbonate (1.2 eq.) to the suspension. The causality here is that K_2CO_3 acts as a base to deprotonate the purine ring's imidazole nitrogen, generating the nucleophile required for the subsequent reaction.
- Add iodomethane (1.1 eq.) dropwise to the stirring mixture at room temperature ($20\text{ }^\circ\text{C}$). Acetonitrile is an ideal polar aprotic solvent as it dissolves the reactants and facilitates the S_N2 reaction without interfering.
- Stir the reaction mixture vigorously at $20\text{ }^\circ\text{C}$ for approximately 70 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
- The crude product will be a mixture of **2,6-dichloro-7-methylpurine** and 2,6-dichloro-9-methylpurine.
- Purify the crude mixture using column chromatography on silica gel. Elute with a solvent system such as dichloromethane/methanol (e.g., 90/10 v/v) to separate the two isomers. The N7 and N9 isomers have different polarities, allowing for their separation.^[6]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **2,6-dichloro-7-methylpurine**.

Chemical Reactivity and Derivatization

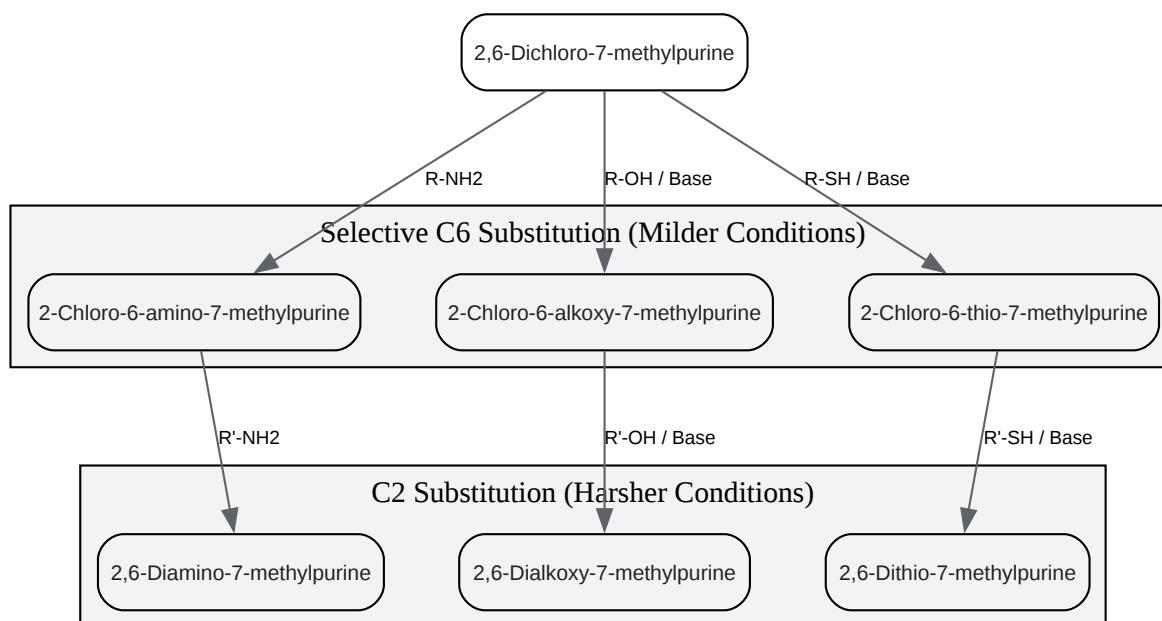
The synthetic utility of **2,6-dichloro-7-methylpurine** stems from the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (S_NAr) reactions.

- **C6 Position:** The chlorine atom at the C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.
- **C2 Position:** The chlorine atom at the C2 position is less reactive. Substitution at this position typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) after the C6 position has already reacted.

This reactivity profile allows for a stepwise and selective derivatization strategy, which is a cornerstone of its application in building molecular libraries.

Common Derivatization Pathways

The diagram below outlines the principal reactive pathways for **2,6-dichloro-7-methylpurine**.



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Caption: Selective nucleophilic substitution pathways for **2,6-dichloro-7-methylpurine**.

Applications in Drug Discovery

The purine scaffold is a recurring motif in many FDA-approved drugs, particularly in oncology and virology. **2,6-dichloro-7-methylpurine** serves as a key starting material for accessing novel analogs with therapeutic potential.

- Kinase Inhibitors: Many protein kinases bind to ATP, which has a purine core. Consequently, substituted purines are excellent scaffolds for designing competitive kinase inhibitors. This compound is used in the discovery of novel inhibitors for targets like mTOR (mammalian target of rapamycin), a crucial regulator of cell growth and proliferation.[1][6]
- Antiviral and Anticancer Agents: By mimicking natural nucleosides, derivatives of **2,6-dichloro-7-methylpurine** can interfere with DNA replication or other critical cellular processes in cancer cells or viruses.[2] The introduction of chlorine atoms into molecules is a well-established strategy in drug discovery to modulate potency and metabolic stability.[10][11]

Safety, Handling, and Storage

As a laboratory chemical, **2,6-dichloro-7-methylpurine** must be handled with appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[7]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

- Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][8]

- Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
- Avoid formation and inhalation of dust and aerosols.[4][8]

Storage Conditions

- Store the container tightly closed in a dry, cool, and well-ventilated place.[4][8]
- For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2,6-Dichloro-7-methylpurine is a high-value chemical intermediate characterized by its versatile reactivity and its structural resemblance to the endogenous purine core. The ability to perform selective, stepwise nucleophilic substitutions at the C6 and C2 positions makes it an indispensable tool for medicinal chemists. By providing a robust platform for generating chemical diversity, it continues to be a critical building block in the quest for novel therapeutics to address unmet medical needs.

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